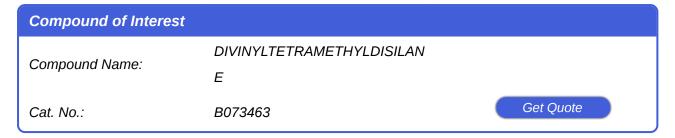


An In-Depth Technical Guide to Divinyltetramethyldisilane: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DivinyItetramethyldisilane [(CH₂=CH)(CH₃)₂Si]₂O, a prominent organosilicon compound, holds significant importance across various scientific and industrial domains. Its unique chemical structure, characterized by two vinyl functional groups and a flexible disiloxane backbone, imparts desirable properties for applications in polymer chemistry, materials science, and as a ligand in organometallic catalysis. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and spectral characteristics of **divinyItetramethyldisilane**. Detailed experimental protocols for the synthesis of a platinum-**divinyItetramethyldisilane** complex and the mechanism of the Mizoroki-Heck reaction involving vinyIsilanes are presented to illustrate its reactivity and utility.

Chemical Properties

DivinyItetramethyldisilane is a colorless to pale yellow liquid with a characteristic odor associated with siloxane compounds.[1] It exhibits good thermal stability and is soluble in many organic solvents, while being insoluble in water.[1] The presence of the vinyl groups makes it a reactive monomer and a versatile precursor in organic and organometallic synthesis.



Table 1: Physical and Chemical Properties of Divinyltetramethyldisilane

Property	Value	Reference(s)
Molecular Formula	C8H18OSi2	[2][3]
Molecular Weight	186.40 g/mol	[2][3]
Boiling Point	139 °C (lit.)	[2][4]
Melting Point	-99 °C (lit.)	[2][4]
Density	0.809 g/mL at 25 °C (lit.)	[2][4]
Refractive Index (n20/D)	1.411 (lit.)	[2]
Flash Point	21.7 °C (71.1 °F) - closed cup	[2]
CAS Number	2627-95-4	[2][3]

Molecular Structure

The molecular structure of **divinyItetramethyldisilane** consists of two dimethylvinyIsilyI groups linked by an oxygen atom. The Si-O-Si linkage provides significant flexibility to the molecule. While specific, experimentally determined bond lengths and angles for **divinyItetramethyldisilane** are not readily available in the surveyed literature, the general structural features are well-understood from spectroscopic data and comparison with related organosilicon compounds.

The connectivity of the atoms can be represented by the following standard identifiers:

- SMILES: C--INVALID-LINK--(O--INVALID-LINK--(C)C=C)C=C[2]
- InChl: 1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3[2]

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization and purity assessment of divinyltetramethyldisilane.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **divinyltetramethyldisilane** is characterized by signals corresponding to the methyl and vinyl protons. The vinyl protons typically appear as a complex multiplet in the range of 5.7-6.2 ppm, while the methyl protons give a sharp singlet at approximately 0.1-0.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The vinyl carbons resonate in the olefinic region of the spectrum, while the methyl carbons appear at a much higher field.

Table 2: 13C NMR Chemical Shift Assignments

Carbon Environment	Chemical Shift (ppm)
Vinyl (=CH ₂)	~132
Vinyl (-CH=)	~139
Methyl (-CH₃)	~0.5

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon atoms in **divinyltetramethyldisilane** is sensitive to the surrounding chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum of **divinyltetramethyldisilane** displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands confirms the presence of the Si-O-Si linkage, Si-CH₃, and C=C bonds.

Table 3: Key IR Absorption Bands for **DivinyItetramethyldisilane**



Wavenumber (cm ⁻¹)	Vibrational Mode
~3050	=C-H stretch (vinyl)
~2960	C-H stretch (methyl)
~1600	C=C stretch (vinyl)
~1410	C-H bend (vinyl)
~1260	Si-CH₃ symmetric deformation
~1060	Si-O-Si asymmetric stretch
~800	Si-C stretch

Experimental Protocols Preparation of a Platinum-Divinyltetramethyldisilane Complex (Karstedt's Catalyst)

This protocol describes a general method for the preparation of a platinum-divinyltetramethyldisiloxane complex, a widely used hydrosilylation catalyst.

Materials:

- Chloroplatinic acid (H2PtCl6) or its metal salt
- 1,3-Divinyltetramethyldisiloxane
- Basic inorganic metal salt (e.g., sodium bicarbonate)
- Ethanol (or other C2-C4 alcohol)
- Toluene or xylene

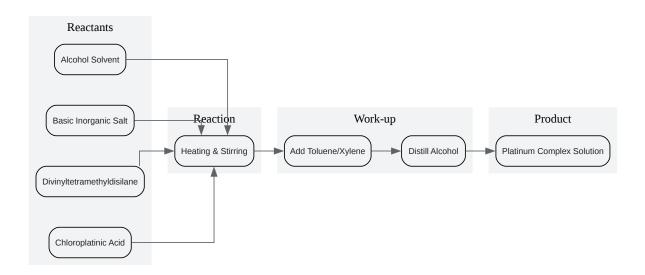
Procedure:

• In a reaction vessel, combine chloroplatinic acid or its salt, 1,3-divinyltetramethyldisiloxane, and the basic inorganic metal salt in an alcohol solvent.[5]



- Heat the mixture with stirring. The reaction progress can be monitored by the color change of the solution.[5]
- After the reaction is complete, add toluene or xylene to the mixture.[5]
- Distill off the alcohol solvent.[5]
- The resulting solution contains the platinum-divinyltetramethyldisiloxane complex catalyst in toluene or xylene.[5]

Workflow for Platinum Complex Synthesis



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Caption: Synthesis of Platinum-Divinyltetramethyldisilane Complex.

Reaction Mechanisms The Mizoroki-Heck Reaction

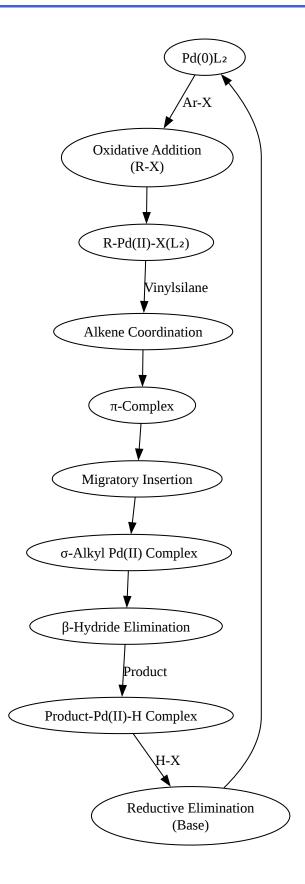






DivinyItetramethyldisilane can participate in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds. The general mechanism involves the coupling of a vinyl or aryl halide with an alkene.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to Divinyltetramethyldisilane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073463#divinyltetramethyldisilane-chemical-properties-and-structure]

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